4-(Propylamino)benzoic acid

Description

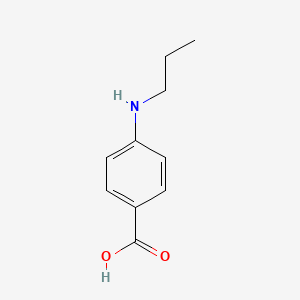

4-(Propylamino)benzoic acid (CAS 73686-77-8) is a substituted benzoic acid derivative featuring a propylamino (-NHCH2CH2CH3) group at the para position of the benzene ring. This compound belongs to a broader class of aminobenzoic acids, which are characterized by amino or alkylamino substituents attached to the aromatic core.

Properties

IUPAC Name |

4-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPWLARXKLUGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394942 | |

| Record name | 4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73686-77-8 | |

| Record name | 4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Amination of 4-Bromobenzoic Acid: : One common synthetic route involves the nucleophilic substitution of 4-bromobenzoic acid with propylamine. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

-

Reductive Amination: : Another method involves the reductive amination of 4-formylbenzoic acid with propylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of 4-(Propylamino)benzoic acid often employs the amination of 4-bromobenzoic acid due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 4-(Propylamino)benzoic acid can undergo oxidation reactions, particularly at the propylamino group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

-

Substitution: : The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions. For instance, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid mixture for nitration.

Major Products

Oxidation: Propylaminobenzoic acid derivatives with oxidized side chains.

Reduction: 4-(Propylamino)benzyl alcohol.

Substitution: Nitro-substituted this compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : 179.22 g/mol

- Chemical Structure : The compound features a propylamino group attached to the para position of a benzoic acid moiety, which influences its biological activity and solubility.

Surface Anesthesia

4-(Propylamino)benzoic acid derivatives have been studied for their potential as surface anesthetics. Research indicates that these compounds can provide effective local anesthesia with lower toxicity compared to traditional anesthetics. For instance, a study demonstrated that derivatives of this compound exhibited significant anesthetic properties at concentrations as low as 0.02% .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in various studies. One notable case study highlighted its ability to inhibit biofilm formation in Staphylococcus aureus, with a Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL . This suggests its potential use in preventing infections associated with biofilm formation.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in macrophage cell lines. The compound exhibited a dose-dependent effect on inflammation, indicating its potential therapeutic role in treating inflammatory diseases .

Cosmetic Formulations

This compound is utilized in cosmetic formulations for its skin-conditioning properties. It acts as an effective agent in moisturizing creams and lotions due to its ability to enhance skin hydration and improve texture . Regulatory frameworks ensure that such compounds are thoroughly tested for safety and efficacy before market introduction.

Anticoccidial Activity

Research has identified the anticoccidial properties of certain derivatives of this compound, particularly in poultry science. These compounds have shown effectiveness in reducing oocyst counts in infected birds when included in feed, demonstrating their potential as veterinary pharmaceuticals .

Case Studies

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Surface Anesthesia | Local anesthetic efficacy | Effective at low concentrations; reduced toxicity |

| Antimicrobial Activity | Inhibition of Staphylococcus aureus biofilms | MBEC value of 125 µg/mL; prevents biofilm formation |

| Anti-inflammatory Effects | Reduction of inflammatory markers in macrophages | Dose-dependent efficacy observed |

| Anticoccidial Activity | Efficacy in poultry feed | Significant reduction in oocyst counts |

Mechanism of Action

The mechanism by which 4-(Propylamino)benzoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it can interact with enzymes by mimicking natural substrates or inhibitors, thereby affecting enzyme activity. The propylamino group can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, influencing their function.

Comparison with Similar Compounds

The following analysis compares 4-(propylamino)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Key Observations:

- Acidity: The electron-donating propylamino group reduces acidity compared to 4-hydroxybenzoic acid, which has a strongly electron-withdrawing -OH group.

- Ionization: The pKa of this compound is expected to be higher than 4-hydroxybenzoic acid but lower than Mannich base derivatives like A1 (pKa = 6.01) .

Antimicrobial Activity

- This compound analogues: Compounds with carboxyalkylamino substituents, such as 4-(2-carboxy-propylamino)benzoic acid (christolan C), exhibit antibiotic activity against bacterial strains .

- Mannich bases: Derivatives like A1 show moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli, though less potent than standard drugs like gentamicin .

Antioxidant Activity

- Mannich bases (A1-A3): These compounds demonstrate radical scavenging activity, with A2 and A3 inhibiting hydroxyl radicals by >90% at 0.0625 mg/mL, outperforming ascorbic acid . The propylamino derivative’s simpler structure may lack comparable antioxidant efficacy due to the absence of conjugated aromatic systems.

Enzymatic and Metabolic Interactions

- Ionization constants: The pKa of this compound (~8–9, estimated) suggests partial ionization at physiological pH, facilitating metabolic processing. In contrast, Mannich bases like A1 (pKa = 6.01) are more readily ionized in biological environments .

- Proteasome phosphatase inhibition: Complex derivatives, such as 4-((1-cyclooctylamino)-1-oxohexan-2-yl)oxy)benzoic acid, demonstrate selective enzyme inhibition, highlighting the role of bulky substituents in target binding .

Biological Activity

4-(Propylamino)benzoic acid, also known as PABA (para-aminobenzoic acid), is a benzoic acid derivative with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Melting Point : Approximately 100-102 °C

The presence of the propylamino group enhances its solubility and biological activity compared to other benzoic acid derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

- Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Efficacy : Studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In particular, its Minimum Inhibitory Concentration (MIC) values range from 25 to 50 µg/mL for these organisms .

Antioxidant Properties

This compound demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress:

- Free Radical Scavenging : It effectively scavenges free radicals, thereby reducing oxidative damage in biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases .

- Cellular Protection : The compound has been shown to enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in various studies:

- Inhibition of Inflammatory Pathways : It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, which are involved in the inflammatory response .

- Clinical Implications : Its anti-inflammatory effects suggest potential applications in treating conditions like arthritis and other inflammatory disorders.

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties:

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It also inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

- Research Findings : In vitro studies have reported IC50 values ranging from 21.3 to 28.3 µM for different cancer cell lines, indicating significant growth inhibition compared to standard chemotherapeutics like doxorubicin .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of PABA derivatives showed that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa at concentrations as low as 2 mM, demonstrating its potential as a therapeutic agent against biofilm-associated infections .

- Antioxidant Activity Assessment : In a controlled trial assessing the antioxidant effects of various benzoic acid derivatives, this compound exhibited higher radical scavenging activity than traditional antioxidants like ascorbic acid, suggesting its utility in formulations aimed at oxidative stress mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.